molecular formula C8H12N2OS B14909970 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanol

2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanol

Katalognummer: B14909970
Molekulargewicht: 184.26 g/mol
InChI-Schlüssel: DSRGZRHOYJEVPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanol is a chemical compound with the molecular formula C8H12N2OS. It is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a sulfanyl group attached to an ethanol moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanol typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with thiourea to form 4,6-dimethyl-2-thiopyrimidine. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with DNA, potentially leading to changes in gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanol is unique due to the presence of both a sulfanyl group and an ethanol moiety, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H12N2OS

Molekulargewicht

184.26 g/mol

IUPAC-Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanol

InChI

InChI=1S/C8H12N2OS/c1-6-5-7(2)10-8(9-6)12-4-3-11/h5,11H,3-4H2,1-2H3

InChI-Schlüssel

DSRGZRHOYJEVPF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)SCCO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.